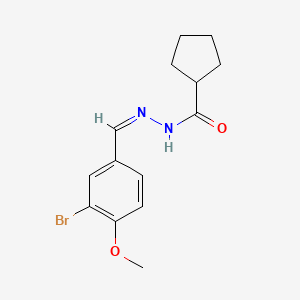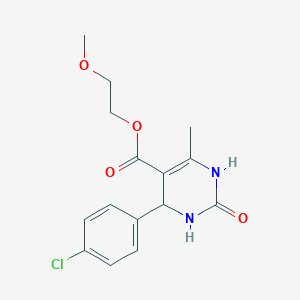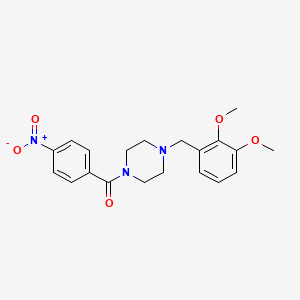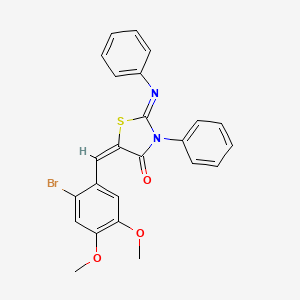
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide, also known as BMH, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. BMH is a derivative of cyclopentanecarbohydrazide, which is a cyclic hydrazine derivative that has been widely used as a building block for the synthesis of various organic compounds.
作用机制
The mechanism of action of N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. In particular, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, this compound can induce DNA damage and cell death, leading to its antitumor and antiviral activities.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to induce cell cycle arrest at the G2/M phase, which is associated with the inhibition of topoisomerase II activity. Finally, this compound has been shown to induce DNA damage, which is believed to be the primary mechanism underlying its antitumor and antiviral activities.
实验室实验的优点和局限性
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide has several advantages as a research tool, including its low cost, ease of synthesis, and broad range of biological activities. However, this compound also has several limitations, including its low solubility in water, which can limit its bioavailability and efficacy. In addition, this compound has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its therapeutic potential.
未来方向
There are several future directions for the research and development of N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide, including the following:
1. Development of new this compound derivatives with improved solubility and efficacy.
2. Exploration of the potential of this compound as a lead compound for the development of new antitumor and antiviral drugs.
3. Investigation of the mechanism of action of this compound and its derivatives at the molecular level.
4. Development of new methods for the synthesis of this compound and its derivatives.
5. Exploration of the potential of this compound as a new class of herbicides and insecticides.
6. Investigation of the potential of this compound as a new building block for the synthesis of functional materials.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. Further research is needed to fully understand its mechanism of action and to explore its potential as a new class of drugs and functional materials.
合成方法
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide can be synthesized through a simple one-pot reaction between cyclopentanecarbohydrazide and 3-bromo-4-methoxybenzaldehyde in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a condensation reaction between the carbonyl group of the aldehyde and the hydrazine group of the cyclopentanecarbohydrazide, resulting in the formation of the imine linkage and the bromine substituent on the benzene ring.
科学研究应用
N'-(3-bromo-4-methoxybenzylidene)cyclopentanecarbohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to possess antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. In agriculture, this compound has been shown to have herbicidal and insecticidal activities, making it a potential alternative to traditional pesticides. In material science, this compound has been used as a starting material for the synthesis of various functional materials, including fluorescent dyes and liquid crystals.
属性
IUPAC Name |
N-[(Z)-(3-bromo-4-methoxyphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-19-13-7-6-10(8-12(13)15)9-16-17-14(18)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,17,18)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIOWVFPDFQFKN-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5200053.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5200076.png)
![isopropyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5200084.png)
![4-(4-bromophenyl)-1-[4-methyl-7-(methylthio)-2-quinolinyl]-4-piperidinol](/img/structure/B5200090.png)
![1-(4-nitrobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5200097.png)
![N-[5-(2-chlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5200098.png)


![5-(2-chlorophenyl)-3-[(dimethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5200107.png)
![N-[4-(acetylamino)phenyl]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5200114.png)

![N-(2,4-dimethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5200124.png)


